2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide typically involves the reaction of 5-methyl-1,2,4-oxadiazole with phenoxyacetic acid derivatives under specific conditions. One common method involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the compound without the need for protective groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and acetamide moieties.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate (SDCI) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the phenoxy and acetamide moieties .
Scientific Research Applications
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Materials Science: It is used in the development of energetic materials and fluorescent dyes.
Biological Research: The compound is investigated for its antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure and is used in the development of energetic materials.
5-methyl-1,2,4-oxadiazol-3-yl derivatives: These derivatives are studied for their potential therapeutic applications in various diseases.
Uniqueness
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-9-14(10-8-12)20-17(22)11-23-16-6-4-3-5-15(16)18-19-13(2)24-21-18/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
VYBFKCIKCZVGDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C |
Origin of Product |
United States |
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